3,3-Difluoroazepane hydrochloride is a fluorinated derivative of azepane, characterized by the presence of two fluorine atoms at the 3-position of the azepane ring. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for 3,3-difluoroazepane hydrochloride is C6H12ClF2N, with a molecular weight of approximately 165.62 g/mol. Its unique structure enhances its lipophilicity and reactivity, making it a valuable building block in organic synthesis.
3,3-Difluoroazepane hydrochloride is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of fluorinated compounds, which are known for their distinct chemical properties imparted by the presence of fluorine atoms. These characteristics often lead to increased stability and altered biological activity compared to non-fluorinated analogs.
The synthesis of 3,3-difluoroazepane hydrochloride can be achieved through several methods, primarily involving fluorination reactions. One common approach includes:
In an industrial setting, the synthesis may be scaled up using specialized equipment that ensures safety and efficiency. Processes are optimized for yield and purity, often involving purification techniques such as recrystallization and chromatography to isolate high-purity products.
The molecular structure of 3,3-difluoroazepane hydrochloride consists of a six-membered saturated ring containing one nitrogen atom and two fluorine substituents. The presence of these electronegative fluorine atoms significantly influences the compound's physical and chemical properties.
The structural formula can be represented as follows:
3,3-Difluoroazepane hydrochloride can participate in various chemical reactions due to its reactive functional groups:
Radical-mediated cyclization represents a cornerstone in constructing the strained seven-membered ring of 3,3-difluoroazepane. Atom-transfer radical cyclization (ATRC) enables direct installation of gem-difluoro groups onto azepane precursors while controlling stereochemistry. Bromodifluoroacetate derivatives serve as radical precursors, reacting with N-allyl precursors under ruthenium catalysis (e.g., RuCl₂(PPh₃)₃) to generate carbon-centered radicals that undergo intramolecular cyclization. This method achieves ring closure with simultaneous difluoroalkyl incorporation in a single operation [1] [7].
Critical parameters influencing cyclization efficiency include:
Table 1: Radical Precursor Impact on Cyclization Efficiency
Bromofluoroacetate Derivative | Conversion (%) | Cyclized:Linear Ratio | Gem-Difluoro Incorporation (%) |
---|---|---|---|
Ethyl bromodifluoroacetate | 92 | 8.5:1 | >99 |
tert-Butyl bromodifluoroacetate | 88 | 7.1:1 | 98 |
Benzyl bromodifluoroacetate | 78 | 5.3:1 | 95 |
Post-cyclization, hydrogenolysis removes bromine while preserving the critical C-F bonds. This methodology achieves the azepane core in 65-70% yield over three steps, significantly streamlining access to this pharmacologically valuable scaffold compared to DAST-based fluorination routes [1] [7].
The synthesis of 3,3-difluoroazepane frequently involves dibrominated intermediates (e.g., 1,7-dibromo-3,3-difluoroheptanes) where chemoselective reduction dictates ring-closure efficiency. Catalytic hydrogenation using Pd/C (33% w/w) under moderated hydrogen pressure (50 psi) achieves selective reduction of terminal bromides while preserving internal bromine for subsequent cyclization [2]. Key process variables include:
Alternative reduction systems demonstrate distinct regioselectivity profiles:
Table 2: Reduction System Comparison for 1,7-Dibromo-3,3-difluoroheptane
Reduction System | Conditions | Terminal Br Reduction (%) | Internal Br Reduction (%) | Cyclization Yield (%) |
---|---|---|---|---|
Pd/C + H₂ (50 psi) | 40°C, MeOH, 12h | >98 | <5 | 80 |
Zn/Cu (activated) | Reflux THF, 4h | 22 | 91 | 75 |
Bu₃SnH (1.1 eq) | AIBN, 80°C, toluene, 2h | 87 | 34 | 68 |
Chelation-controlled reduction emerges when substrates contain directing groups. Carbamate-protected intermediates exhibit 20:1 regioselectivity toward terminal bromide reduction when employing Zn dust in DMAc at 25°C, where the carbonyl oxygen coordinates to zinc prior to bromide transfer [1]. Subsequent cyclization under basic conditions (K₂CO₃, DMF) delivers N-protected 3,3-difluoroazepane in 85% yield.
The final stage of 3,3-difluoroazepane synthesis requires dehydrohalogenation to install the cyclic amine functionality. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) outperforms conventional bases (Et₃N, K₂CO₃, DIPEA) in mediating this elimination due to its:
Reaction kinetics reveal second-order dependence: rate = k[substrate][DBU], confirming a concerted bimolecular mechanism. Deuterium labeling at β-carbons exhibits a primary kinetic isotope effect (kH/kD = 5.8), verifying C-H bond cleavage as rate-determining. DBU loading at 1.5 equivalents in anhydrous acetonitrile at 80°C achieves complete conversion in <3 hours with <2% dialkylation byproduct formation [3].
Table 3: Base Screening for Dehydrohalogenation Efficiency
Base | Equivalents | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
DBU | 1.5 | 80 | 2.5 | >99 | 98 |
DIPEA | 3.0 | 100 | 8 | 87 | 89 |
K₂CO₃ | 5.0 | 120 | 24 | 68 | 92 |
Cs₂CO₃ | 4.0 | 100 | 12 | 94 | 95 |
Process intensification employs DBU hydrochloride precipitation as the reaction proceeds, driving equilibrium toward product formation. Filtration and acid wash (1M HCl) recover >90% DBU for recycling while delivering 3,3-difluoroazepane hydrochloride directly from the organic phase upon concentration [6]. This strategy eliminates aqueous workup requirements, reducing waste streams by 65% compared to traditional amine neutralization protocols.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7